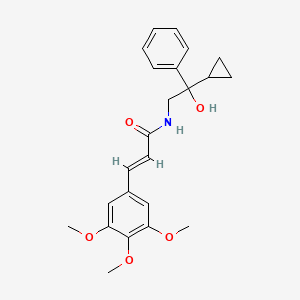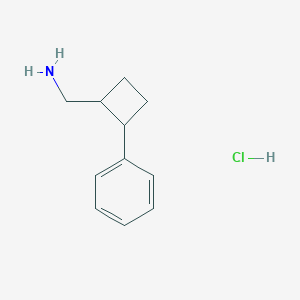
(2-Phenylcyclobutyl)methanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “(2-Phenylcyclobutyl)methanamine;hydrochloride” can be represented by the InChI code:1S/C11H15N.ClH/c12-8-10-6-7-11(10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H . This indicates that the compound consists of a phenyl group attached to a cyclobutyl group, which is further attached to a methanamine group. The compound also contains a chloride ion . Physical And Chemical Properties Analysis
“(2-Phenylcyclobutyl)methanamine;hydrochloride” is a powder that is stored at room temperature .科学的研究の応用
Synthesis of Derivatives : Compounds containing a 1-phenylcyclopentylmethylamino group, closely related to (2-Phenylcyclobutyl)methanamine, have been synthesized and show a broad spectrum of biological activity. These derivatives are obtained through reactions with diethyl oxalate and subsequent processes, indicating potential in various biological applications (Aghekyan, Panosyan, & Markaryan, 2013).
Catalytic Applications : Derivatives of related compounds have been used in catalytic applications, such as the transfer hydrogenation of acetophenone derivatives, achieving high conversions and turnover frequency (TOF) values. This suggests potential utility in industrial and chemical processes (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Photocytotoxic Properties in Cancer Research : Certain iron(III) complexes featuring (phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine) have been synthesized and exhibit photocytotoxic properties. These complexes are active in red light, showing potential for targeted cancer therapy and cellular imaging (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Palladacycles Synthesis for Catalysis : Unsymmetrical NCN′ and PCN pincer palladacycles, synthesized from 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, have been used in catalysis, showing good activity and selectivity. This application is relevant in the field of organic chemistry and industrial processes (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).
Liposomal Nanoparticles for Drug Delivery : Studies on the preparation of liposomal nanoparticles incorporating terbinafine have been conducted. This research is significant for developing new drug delivery systems, potentially applicable to (2-Phenylcyclobutyl)methanamine;hydrochloride derivatives (Koutsoulas, Pippa, Demetzos, & Žabka, 2014).
Anticancer Activity of Metal Complexes : Palladium(II) and Platinum(II) complexes based on Schiff base ligands, including R-(phenyl)methanamine derivatives, have shown significant anticancer activity. This highlights the potential of related compounds in medicinal chemistry and cancer treatment (Mbugua, Sibuyi, Njenga, Odhiambo, Wandiga, Meyer, Lalancette, & Onani, 2020).
Synthesis of Dihydro-1H-indene-1-methanamines : Efficient methods for synthesizing dihydro-1H-indene-1-methanamines, a group including 2, 3-dihydro-1H-indene-1-methanamines, have been developed. These compounds have various potential applications in chemical synthesis and pharmaceuticals (Zhou, Su, Gan, Wang, & Xu, 2013).
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only in a well-ventilated area .
特性
IUPAC Name |
(2-phenylcyclobutyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-8-10-6-7-11(10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKKNOFCZXABTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CN)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylcyclobutyl)methanamine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-[1,3]Oxazolo[4,5-b]pyridin-2-yl-3-piperidinyl)methanamine dihydrochloride, AldrichCPR](/img/structure/B2444824.png)
![[3-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-oxopropylidene](methyl)ammoniumolate](/img/structure/B2444825.png)
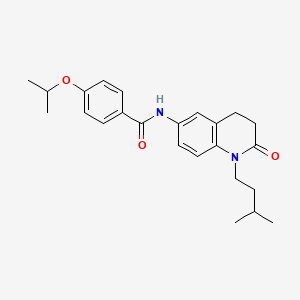
![2-{3-[4-(Tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid](/img/structure/B2444829.png)
![2-[(2-Fluorophenyl)methoxy]pyrazine](/img/structure/B2444833.png)
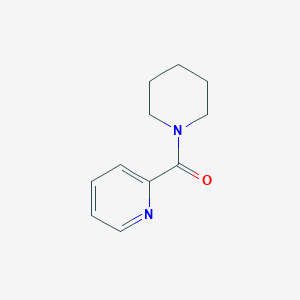
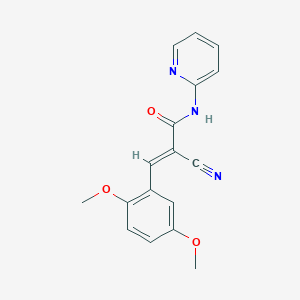
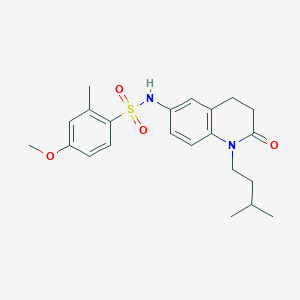
![cis-1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidine-3-carbo xylic acid](/img/structure/B2444838.png)
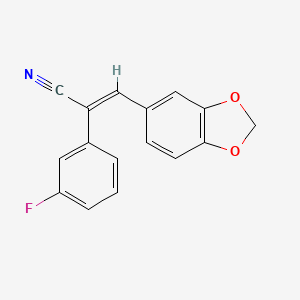
![7-[(3-Chlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2444841.png)
![N-(3-chloro-2-methylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2444842.png)
![1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2444843.png)
